Regioisomeric Differentiation: 5-(Oxan-3-yl) vs. 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine
The target compound features an oxan-3-yl substituent, distinguishing it from its regioisomer, 5-(oxan-4-yl)-1,3,4-thiadiazol-2-amine (CAS 1343013-17-1) . While no direct head-to-head biological comparison exists, the structural difference—attachment at the 3-position versus the 4-position of the tetrahydropyran ring—introduces a chiral center and distinct steric and electronic properties. In the broader class of 1,3,4-thiadiazole-based InhA inhibitors, compounds with tetrahydropyran moieties exhibited a stark activity cliff, with most being inactive except for one with modest activity (IC50 = 11 µM) [1]. This highlights the profound impact of subtle structural changes on biological function, implying that the 3-yl and 4-yl isomers are not interchangeable in biological assays.
| Evidence Dimension | Molecular Structure (Regioisomerism) |
|---|---|
| Target Compound Data | 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine, C7H11N3OS, MW 185.25 |
| Comparator Or Baseline | 5-(oxan-4-yl)-1,3,4-thiadiazol-2-amine, C7H11N3OS, MW 185.25 |
| Quantified Difference | Structural: Attachment at C3 vs. C4 of tetrahydropyran ring |
| Conditions | Chemical structure analysis |
Why This Matters
For procurement, this ensures the correct regioisomer is ordered, as the 4-yl variant is a distinct chemical entity with a different CAS number and potentially divergent biological properties.
- [1] Hrast Rambaher, M., & Gradišek, N. (2025). Development and evaluation of novel InhA inhibitors inspired by thiadiazole and tetrahydropyran series of inhibitors. Acta Pharmaceutica, 75(2), 211-226. DOI: 10.2478/acph-2025-0020 View Source
